2-氨基-2-(3-溴苯基)乙酸盐酸盐

描述

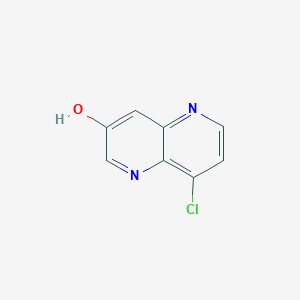

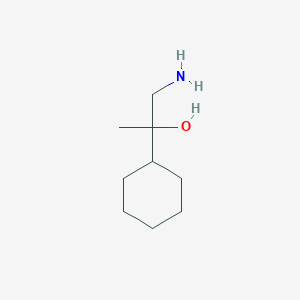

“2-Amino-2-(3-bromophenyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C8H9BrClNO2 . It is a derivative of phenylalanine, an amino acid . The compound is typically in the form of a white or slightly yellow crystalline powder .

Molecular Structure Analysis

The InChI code for “2-Amino-2-(3-bromophenyl)acetic acid hydrochloride” is 1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) . This indicates the presence of bromine, nitrogen, oxygen, and hydrogen atoms in the molecule.

Physical and Chemical Properties Analysis

“2-Amino-2-(3-bromophenyl)acetic acid hydrochloride” is insoluble in water at room temperature, but soluble in some organic solvents such as acetic acid, methanol, and dimethyl sulfoxide . It has a molecular weight of 266.52 .

科学研究应用

有机缓蚀剂

关于有机缓蚀剂的研究强调了有机化合物在保护金属免受酸性溶液腐蚀中的重要性。含有氮、硫和氧等杂原子的化合物可以作为优异的缓蚀剂,表明“2-氨基-2-(3-溴苯基)乙酸盐酸盐”,因其氮和氧原子,可能在腐蚀性酸性环境中用于金属和合金的缓蚀 (Goyal 等,2018)。

油气中的酸化作业

在油气行业中,使用有机酸对碳酸盐和砂岩地层进行酸化作业已被充分证明。较弱且腐蚀性较小的有机酸因其溶解能力强且腐蚀速率低而受到青睐。这一背景表明“2-氨基-2-(3-溴苯基)乙酸盐酸盐”在通过改善地层损伤去除和溶解来增强油气开采工艺中具有潜在的应用,特别是如果它表现出与其他有机酸相似的性质 (Alhamad 等,2020)。

药物合成

在药物合成中,用作制造药物的关键中间体的化合物具有重要意义。像“2-氟-4-溴联苯”这样的化合物的详细合成路线证明了卤代联苯化合物在生产抗炎和镇痛材料中至关重要的作用。这表明“2-氨基-2-(3-溴苯基)乙酸盐酸盐”可以探索其作为合成新型药物的中间体的潜力 (Qiu 等,2009)。

环境和水处理

在水处理中,研究了具有特定官能团的有机化合物分解污染物或作为消毒剂的潜力。例如,过氧乙酸在废水消毒中的功效强调了有机酸在环境应用中的效用。这意味着“2-氨基-2-(3-溴苯基)乙酸盐酸盐”及其有机酸成分可能在处理水或废水以去除污染物或病原体方面具有应用 (Kitis,2004)。

安全和危害

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and hazard statements H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用机制

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been shown to participate in various biochemical reactions, suggesting that this compound might also be involved in diverse biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

属性

IUPAC Name |

2-amino-2-(3-bromophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGMUDZTEIIRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071455-12-3 | |

| Record name | Benzeneacetic acid, α-amino-3-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071455-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R,2R)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B3210445.png)

![N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide](/img/structure/B3210450.png)

![Phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride](/img/structure/B3210464.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B3210514.png)

![(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B3210534.png)